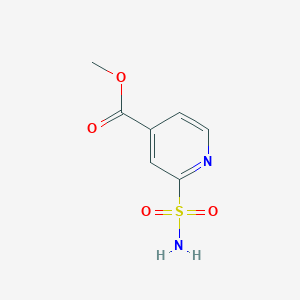

Methyl 2-sulfamoylisonicotinate

Vue d'ensemble

Description

Methyl 2-sulfamoylisonicotinate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. It is related to sulfamates, which are important functional groups in medicinal chemistry and drug development . The compound is also associated with the synthesis of other complex molecules, such as 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives , and has been characterized by spectroscopic methods .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high yields and the use of catalysts. For instance, the synthesis of quinoline derivatives was catalyzed by 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a Brønsted ionic liquid, under solvent-free conditions . Similarly, the synthesis of N-protected sulfamates, which are related to methyl 2-sulfamoylisonicotinate, involved the use of microwave heating and subsequent reactions that proceeded in very high yields . These methods highlight the efficiency and innovation in the synthesis of sulfamate derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to methyl 2-sulfamoylisonicotinate has been determined using X-ray diffraction techniques. For example, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and 2-diazoacetyl-4′-nitrodiphenyl sulphide were determined, providing insights into the conformation and interactions within the molecules . The crystal structure of a cadmium complex with methylisonicotinate ligands has also been characterized, showing an octahedral coordination around the metal ion .

Chemical Reactions Analysis

Chemical reactions involving sulfamates and related compounds can be complex. The permethylation of complex carbohydrates, which is a related process, was catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide, demonstrating the versatility of sulfur-containing reagents . The redox transformations of methylammonium sulfamate monohydrate, a related compound, yielded elemental sulfur and provided a new route to sulfamic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-sulfamoylisonicotinate and related compounds have been studied through various spectroscopic techniques, including IR, NMR, and mass spectroscopy . The crystal structures of synthesized compounds provide information on their stability and reactivity . For example, the stability of N-protected sulfamates to various chemical conditions was demonstrated, making them suitable for multi-step synthesis .

Applications De Recherche Scientifique

Sulfamoylation of Hydroxyl Groups

Research by Okada, Iwashita, and Koizumi (2000) presented an efficient method for the sulfamoylation of hydroxyl groups, a reaction essential in synthetic chemistry. This method uses solvents like N, N-dimethylacetamide or 1-methyl-2-pyrrolidone to accelerate the sulfamoylation process, achieving high yields without requiring a base. This advancement is significant for the preparation of various sulfamates, including derivatives of Methyl 2-sulfamoylisonicotinate (Okada, Iwashita, & Koizumi, 2000).

Epigenetic Impact and Cardiovascular Risk

Watkins et al. (2014) explored the associations between perfluoroalkyl acids (PFAAs) and LINE-1 DNA methylation, an epigenetic marker potentially indicating cardiovascular risk. Although this study primarily focused on PFAAs, its findings contribute to the broader understanding of the epigenetic influence of related compounds, such as Methyl 2-sulfamoylisonicotinate (Watkins et al., 2014).

Neuroprotective Actions

Ryu et al. (2003) discovered the novel neuroprotective action of sulfasalazine, which blocks N-methyl-d-aspartate receptors. Although the research directly concerns sulfasalazine, it highlights the potential neuroprotective properties of sulfamoyl compounds, which could include Methyl 2-sulfamoylisonicotinate (Ryu et al., 2003).

Environmental and Health Studies

Shoeib et al. (2005) investigated perfluorinated sulfonamides in various environments, providing insight into the occurrence and effects of these compounds. This research is relevant for understanding the environmental and health implications of similar sulfonamide derivatives like Methyl 2-sulfamoylisonicotinate (Shoeib et al., 2005).

Sulfamethazine and Epigenetic Regulation

Zhang et al. (2012) found that sulfamethazine, a sulfonamide, impairs folate synthesis and thus affects epigenetic silencing by creating a methyl shortage. This study is relevant for understanding the impact of sulfonamides, including Methyl 2-sulfamoylisonicotinate, on epigenetic regulation (Zhang et al., 2012).

Catalytic Applications

Bo et al. (2003) explored the use of sulfamic acid in the chemoselective transesterification of β-ketoesters, a reaction relevant to various organic syntheses. This study underscores the catalytic potential of sulfamoyl compounds, suggesting possible applications for Methyl 2-sulfamoylisonicotinate in similar reactions (Bo, Ming, & Suo Ji Shuan, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-sulfamoylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHOVWCRGMPADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-sulfamoylisonicotinate | |

CAS RN |

75903-51-4 | |

| Record name | methyl 2-sulfamoylpyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

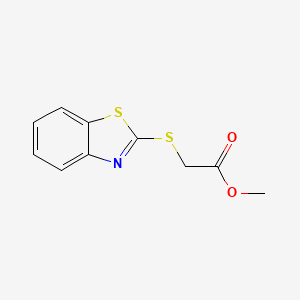

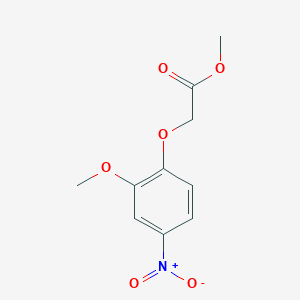

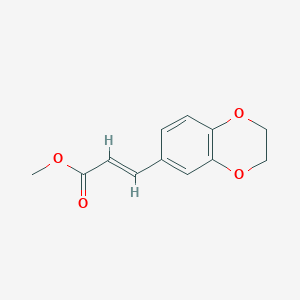

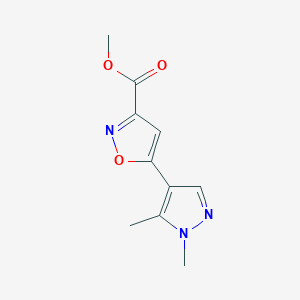

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

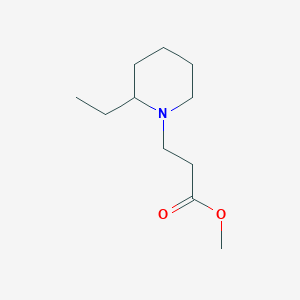

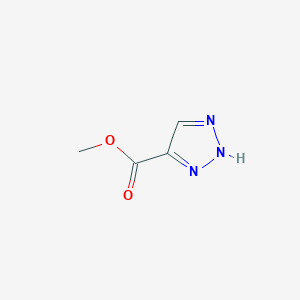

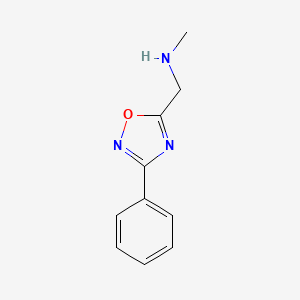

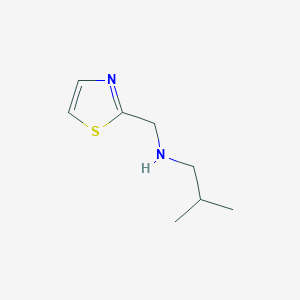

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)

![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)

![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)